molecular formula C15H12N2O2 B1384473 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one CAS No. 1432681-49-6

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B1384473
Numéro CAS: 1432681-49-6
Poids moléculaire: 252.27 g/mol
Clé InChI: NJNGAQRVESDVCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Quinazolinone derivatives, including this compound, have been reported to exhibit significant biological activities through various mechanisms:

  • Multi-Kinase Inhibition : The compound acts as an inhibitor of several protein kinases such as VEGFR2, EGFR, HER2, and CDK2. These interactions occur at nanomolar concentrations, indicating high potency against these targets.
  • Apoptosis Induction : It has been shown to induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. This is crucial for its potential use in cancer therapy .
  • Inhibition of Quorum Sensing : Quinazolinone derivatives inhibit the quorum sensing system in Pseudomonas aeruginosa, which is important for biofilm formation and bacterial virulence.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism Reference
HeLa10.46 ± 0.82Apoptosis induction
HepG218.88Multi-kinase inhibition
MCF-724.99Cell cycle arrest
A54916.30Apoptosis and necrosis

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines :
    A study demonstrated that this compound exhibited significant cytotoxic activity against HeLa cells with an IC50 value of 10.46 μM. The compound's mechanism involved inducing apoptosis and disrupting cell cycle progression .
  • Inhibition of Enzymatic Activity :
    Another investigation highlighted the compound's ability to inhibit α-glucosidase significantly, with an IC50 value indicating effective competition with known inhibitors . This suggests potential applications in metabolic disorders such as diabetes.

Research Findings

Recent research has focused on optimizing the structure of quinazolinone derivatives to enhance their biological activity. Modifications in substituents have led to improved potency against various cancer cell lines:

  • Substituting halogen groups on the benzyl moiety has shown varying effects on cytotoxicity; for instance, para-chlorine substitutions improved activity compared to unsubstituted derivatives .
  • Molecular docking studies have provided insights into binding interactions at the active sites of target proteins, aiding in rational drug design .

Applications De Recherche Scientifique

Antitumor Activity

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one and its derivatives have shown significant potential as antitumor agents. Research indicates that these compounds exert their effects by inhibiting specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound acts primarily by inhibiting the Src family of non-receptor tyrosine kinases, which play a crucial role in tumor cell motility and invasiveness. This inhibition can lead to reduced metastatic growth in various cancers .
  • Case Study : A study synthesized several quinazolinone derivatives, including this compound, which demonstrated IC50 values against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines ranging from 4.87 to 205.9 μM. These values indicate a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Inhibition of Tyrosinase

Another notable application of this compound is its potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders and developing skin-lightening agents.

  • Research Findings : A recent study highlighted the synthesis of phenylamino quinazolinone derivatives that exhibited potent tyrosinase inhibitory activity comparable to established inhibitors like kojic acid. The structure-activity relationship (SAR) studies indicated that modifications on the quinazolinone core could enhance inhibitory potency .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

  • Applications : The inhibition of Src kinases not only affects tumor growth but also plays a role in inflammatory processes. Compounds derived from this compound have been investigated for their potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Emerging research suggests that quinazolinone derivatives may possess antimicrobial properties.

  • Evidence : A study focusing on the synthesis of hybrid compounds containing quinazolinone scaffolds reported notable antibacterial activity against several strains, indicating a broader application spectrum for these compounds beyond oncology .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions or modifications of existing quinazoline structures to enhance biological activity.

Synthesis Method Yield (%) Key Modifications
Multi-component reaction70%Introduction of electron-withdrawing groups
Organocatalyzed approachVariesChiral trifluoromethyl substitutions

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzyloxy group at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Deprotection of benzyloxy groups :
    Acidic hydrolysis (HCl/EtOH, reflux) removes the benzyl group to yield 5-hydroxy-3,4-dihydroquinazolin-4-one, a key intermediate for further functionalization .

  • Alkylation/arylation :
    Substitution with alkyl/aryl halides in the presence of K₂CO₃ or NaH introduces new groups at position 5 (e.g., methoxy, phenoxy) .

Table 1: Representative substitution reactions

SubstrateReagent/ConditionsProductYield (%)Source
5-(Benzyloxy)-3,4-DHQHCl (6M), EtOH, reflux, 6 h5-Hydroxy-3,4-DHQ85
5-(Benzyloxy)-3,4-DHQ4-Methoxyphenol, K₂CO₃, DMF, 80°C5-(4-Methoxyphenoxy)-3,4-DHQ72

Oxidation and Reduction

The dihydroquinazolinone core and substituents participate in redox reactions:

  • Core oxidation :
    Treatment with KMnO₄ in acidic media converts the dihydro ring to a fully aromatic quinazolin-4-one .

  • Benzyloxy reduction :
    Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the benzyloxy group to a hydroxyl group .

Key data :

  • Catalytic hydrogenation (10% Pd-C, EtOAc, 25°C) achieves 92% conversion to 5-hydroxy derivatives .

  • LiAlH₄ in THF selectively reduces the benzyloxy group without affecting the carbonyl .

Radical-Mediated Reactions

The compound acts as a radical trapping agent in asymmetric synthesis:

  • 1,2-Oxytrifluoromethylation :
    Using vanadyl catalysts (e.g., V(O)-1 or V(O)-2), it facilitates stereoselective addition of trifluoromethyl radicals to styrenes .

Table 2: Asymmetric radical cross-coupling performance

CatalystSubstrateTime (h)Yield (%)ee (%)ConfigurationSource
V(O)-13-Bromostyrene687163R
V(O)-23-Bromostyrene844591S

Biochemical Interactions

The compound demonstrates enzyme inhibition through active-site binding:

  • HCV NS5B polymerase inhibition :
    Acts as a mixed-type competitive inhibitor (IC₅₀ = 8.77 μM) by coordinating Mg²⁺ ions and interacting with residues Asp318 and Asp319 .

  • Structure-activity relationship (SAR) :
    Hydrophobic substituents at position 3 enhance binding affinity, while electron-withdrawing groups reduce activity .

Catalytic Cyclization and Condensation

Participates in one-pot syntheses of complex heterocycles:

  • Pictet-Spengler-type cyclization :
    With aldehydes and amines under Yb(OTf)₃ catalysis, it forms tetracyclic quinazolinones .

  • Schiff base formation :
    Condenses with arylhydrazines to yield hydrazone derivatives, useful in metal coordination chemistry .

Optimized conditions :

  • Ytterbium triflate (20 mol%), EtOH, 80°C, 6 h → 83% yield .

Comparative Reactivity Insights

  • Benzyloxy vs. methoxy groups :
    Benzyloxy substituents show higher lability in acidic/basic conditions compared to methoxy groups .

  • Core stability :
    The dihydroquinazolinone ring resists ring-opening under mild conditions but undergoes dehydrogenation with strong oxidizers .

Propriétés

IUPAC Name

5-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15-14-12(16-10-17-15)7-4-8-13(14)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGAQRVESDVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-49-6
Record name 5-(benzyloxy)-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Reactant of Route 3
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
5-(Benzyloxy)-3,4-dihydroquinazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.